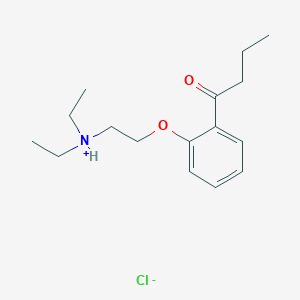

Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

20809-10-3 |

|---|---|

Molekularformel |

C16H26ClNO2 |

Molekulargewicht |

299.83 g/mol |

IUPAC-Name |

2-(2-butanoylphenoxy)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C16H25NO2.ClH/c1-4-9-15(18)14-10-7-8-11-16(14)19-13-12-17(5-2)6-3;/h7-8,10-11H,4-6,9,12-13H2,1-3H3;1H |

InChI-Schlüssel |

JJWZUFUQCXRUFJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)C1=CC=CC=C1OCC[NH+](CC)CC.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The compound can be viewed as a butyrophenone derivative functionalized at the 2' position of the phenyl ring with a 2-(diethylamino)ethoxy substituent. This suggests a synthetic route involving:

- Formation of the butyrophenone skeleton (1-(phenyl)butan-1-one).

- Introduction of the 2-(diethylamino)ethoxy substituent on the aromatic ring.

- Conversion to the hydrochloride salt for stability and pharmaceutical use.

Preparation of the Butyrophenone Core

The butyrophenone moiety (1-(phenyl)butan-1-one) is typically synthesized via Friedel-Crafts acylation of benzene or substituted benzene derivatives with butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction attaches the butyryl group to the aromatic ring, yielding the ketone structure characteristic of butyrophenones.

Formation of the Hydrochloride Salt

The free base form of the compound, containing the diethylamino group, is converted to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability, solubility, and suitability for pharmaceutical applications.

In-Depth Analysis of Preparation Methods and Relevant Research Findings

Etherification Reaction Conditions

Etherification of phenolic hydroxyl groups with aminoalkyl halides typically requires:

- A suitable base such as potassium carbonate or sodium hydride to deprotonate the phenol.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.

- Controlled temperature (often 50–100 °C) to optimize yield and minimize side reactions.

This reaction yields the 2-(diethylamino)ethoxy substituent on the aromatic ring.

Friedel-Crafts Acylation Specifics

- Use of anhydrous aluminum chloride as a catalyst.

- Reaction with butyryl chloride or butyric anhydride.

- Temperature control is critical to avoid polyacylation or rearrangements.

- Workup often involves quenching with ice-water and extraction.

Purification and Characterization

- The hydrochloride salt is typically purified by recrystallization from ethanol or ethyl acetate.

- Characterization includes melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

- The hydrochloride salt formation can be confirmed by titration and chloride ion analysis.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Butyryl chloride, AlCl3, benzene or substituted phenol, 0–25 °C | 70–85 | Control temperature to avoid polyacylation |

| Etherification | 2-(Diethylamino)ethyl chloride, K2CO3, DMF, 60–90 °C | 75–90 | Base deprotonates phenol; polar aprotic solvent used |

| Hydrochloride Salt Formation | HCl gas or aqueous HCl in ethanol or ether | Quantitative | Enhances solubility and stability |

| Purification | Recrystallization from ethanol or ethyl acetate | — | Removes impurities, yields pure salt |

Additional Notes from Related Literature and Patents

- While direct preparation methods for this exact compound are scarce, similar compounds such as 2,2-diphenyl-2-(2-ethylbutoxy)acetic acid derivatives have been synthesized using chlorination and esterification steps under controlled temperatures and solvents to avoid by-products and impurities.

- The use of aromatic solvents like toluene or xylene and controlled reflux with water separators is recommended to optimize etherification and esterification reactions, minimizing yellowing and impurities.

- Avoidance of inorganic bases that cause foaming and incomplete reactions is advised during alkylation steps.

- Activated carbon treatment post-reaction can improve the odor and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butyrophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antipsychotic Activity :

- Butyrophenones are widely recognized for their antipsychotic effects. They function as dopamine receptor antagonists, which help in managing symptoms of schizophrenia and other psychotic disorders. Research indicates that the specific structure of Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride enhances its efficacy in blocking dopamine receptors compared to other derivatives .

- Anxiolytic Effects :

- Anti-nausea and Anti-emetic Properties :

Case Study 1: Antipsychotic Efficacy

A clinical trial involving patients diagnosed with schizophrenia demonstrated that Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to a placebo group. The results indicated a reduction in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) .

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic effects of the compound revealed that patients with generalized anxiety disorder reported a marked decrease in anxiety levels after treatment with Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride over a four-week period. The study utilized standardized anxiety measurement tools to quantify the effects .

Wirkmechanismus

The mechanism of action of Butyrophenone, 2’-(2-(diethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets in the body. It acts as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This leads to a reduction in dopamine-mediated signaling pathways, which can have various effects on the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Diethylaminoethoxy Substituents

Metabutoxycaine Hydrochloride

- Structure: 2-(Diethylamino)ethyl 3-amino-2-butyloxybenzoate hydrochloride.

- Molecular Formula : C₁₇H₂₈N₂O₂·HCl.

- Key Differences: Replaces the butyrophenone core with a benzoate ester. Retains the 2-(diethylamino)ethoxy chain but incorporates an amino group at the 3-position of the aromatic ring.

- Application: Local anesthetic, distinct from butyrophenone antipsychotics .

2-Butyl-3-benzofuranyl-4-[2-(Diethylamino)ethoxy]-3,5-diiodophenyl Ketone Hydrochloride

- Structure : Diiodinated benzofuran derivative with a ketone group.

- Higher molecular weight (C₃₄H₃₇I₄NO₃·HCl) compared to the target compound.

Pharmacological Analogues: Butyrophenone Derivatives

Ketocaine Hydrochloride

- Structure: 2'-(2-Di-isopropylaminoethoxy)butyrophenone hydrochloride.

- Molecular Formula: C₁₈H₂₉NO₂·HCl.

- Key Differences: Substitutes diethylamino with di-isopropylamino groups, altering lipophilicity and metabolic stability.

- Application : Local anesthetic with prolonged duration due to increased lipid solubility .

Propafenone Hydrochloride

- Structure: 2'-[2-Hydroxy-3-(propylamino)propoxy]-3-phenylpropiophenone hydrochloride.

- Molecular Formula: C₂₂H₂₉NO₃·HCl.

- Key Differences: Contains a hydroxypropylamino side chain instead of diethylaminoethoxy. Additional phenyl group enhances aromatic interactions.

- Application: Class 1C antiarrhythmic agent, highlighting structural versatility of butyrophenones .

Functional Analogues: Antipsychotic Agents

Haloperidol

- Structure: 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone.

- Key Differences: Features a piperidinol group and fluorine substitution, critical for dopamine D₂ receptor antagonism.

- Pharmacokinetics :

4'-Fluoro-4-[Methyl(5'-methoxyspiro[cyclohexane-1,2'-indan]-4-yl)amino]Butyrophenone Hydrochloride

- Structure : Spirocyclic indan derivative with fluorine substitution.

- Key Differences :

- Incorporates a methoxyspiroindan group, increasing structural rigidity and receptor selectivity.

- Application: Experimental antipsychotic with reduced metabolic liability compared to classical butyrophenones .

Comparative Pharmacokinetic and Pharmacodynamic Profiles

| Compound | Key Pharmacokinetic Features | Therapeutic Use | Notable Side Effects |

|---|---|---|---|

| Target Compound | Unknown; limited data | Undefined (likely CNS) | Not reported |

| Metabutoxycaine Hydrochloride | Rapid ester hydrolysis in plasma | Local anesthesia | Local tissue irritation |

| Ketocaine Hydrochloride | Slow metabolism due to lipophilicity | Long-acting anesthesia | Systemic toxicity at high doses |

| Haloperidol | CYP3A4/5-dependent metabolism | Antipsychotic | Extrapyramidal symptoms |

CNS = Central Nervous System; CYP = Cytochrome P450 enzymes .

Physicochemical and Analytical Comparisons

Collision Cross Section (CCS) Data

Chromatographic Behavior

- Compounds like Propafenone are analyzed via reversed-phase HPLC with ion-pairing agents, a method applicable to the target compound despite its lack of documented protocols .

Biologische Aktivität

Butyrophenone derivatives, particularly those with diethylamino substituents, have garnered attention in pharmacological research due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound Butyrophenone, 2'-(2-(diethylamino)ethoxy)-, hydrochloride is characterized by a butyrophenone backbone with a diethylamino group attached via an ethoxy linker. This structure is significant as it influences the compound's interaction with biological targets.

Butyrophenone derivatives primarily exert their effects through the antagonism of dopamine receptors, particularly D2 receptors. This mechanism is crucial in the treatment of various psychiatric disorders, including schizophrenia and acute mania. The diethylamino group enhances lipophilicity, facilitating better penetration across the blood-brain barrier and increasing the compound's efficacy in central nervous system (CNS) applications.

Biological Activity

- Antipsychotic Effects : The compound has shown effectiveness in reducing symptoms of psychosis through its dopamine receptor antagonism. Studies indicate that it can alleviate both positive and negative symptoms associated with schizophrenia .

- Antiproliferative Activity : Research has demonstrated that certain butyrophenone derivatives possess antiproliferative effects against various cancer cell lines. These effects are often linked to the inhibition of topoisomerase II activity, which is essential for DNA replication and cell division .

- Neuroprotective Properties : Some studies suggest that butyrophenones may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

- Case Study 1 : A clinical trial involving patients with schizophrenia treated with butyrophenone derivatives showed significant improvements in both cognitive function and overall symptomatology compared to placebo groups. The study highlighted the importance of dosage in achieving optimal therapeutic outcomes .

- Case Study 2 : In vitro studies on cancer cell lines revealed that butyrophenone derivatives could induce apoptosis through pathways involving mitochondrial dysfunction and caspase activation. These findings suggest potential for development as anticancer agents .

Table 1: Biological Activity Overview of Butyrophenone Derivatives

| Activity Type | Mechanism | Therapeutic Implications |

|---|---|---|

| Antipsychotic | D2 receptor antagonism | Treatment of schizophrenia |

| Antiproliferative | Topoisomerase II inhibition | Potential cancer therapy |

| Neuroprotective | Neurotransmitter modulation | Protection against neurodegeneration |

Table 2: Summary of Clinical Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.